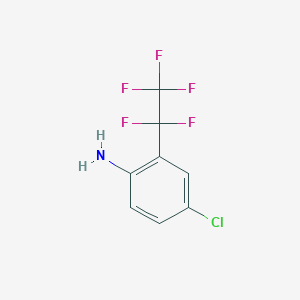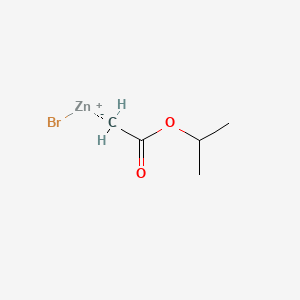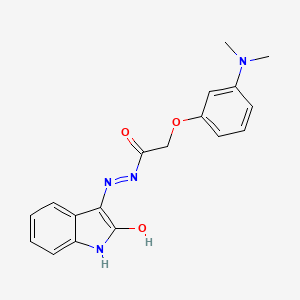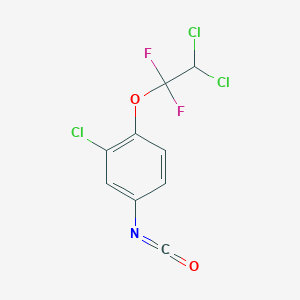
4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline (4-Cl-PFEA) is an aniline derivative that has been studied for its various properties and applications in the scientific community. It is a colorless, volatile, and slightly soluble liquid with a sweet odor. 4-Cl-PFEA has a wide range of applications in organic synthesis, pharmaceuticals, and materials science. It is also used as a reagent in some laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline has been used in a variety of scientific research applications, such as organic synthesis, pharmaceuticals, and materials science. In organic synthesis, 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline has been used as a reagent to synthesize a range of compounds, such as amines, nitriles, and substituted anilines. In pharmaceuticals, 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline has been used as a starting material for the synthesis of various drugs and pharmaceuticals. In materials science, 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline has been used as a monomer for the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline is not well understood. However, it is known that 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline is a weak acid, and it is believed that it reacts with various compounds in the presence of a base to form a variety of products. For example, 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline has been shown to react with amines to form nitriles and with alcohols to form ethers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline have not been extensively studied. However, it is known that 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline is a weak acid, and it is believed that it may have a mild irritant effect on the skin and eyes. In addition, 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline has been shown to be toxic to some aquatic organisms, and it has been classified as a hazardous substance by the European Union.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline in lab experiments is its relatively low cost and availability. Additionally, 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline is a relatively stable compound and can be stored in a tightly sealed container for long periods of time. However, 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline is volatile, and it should be handled with care as it can irritate the skin and eyes. In addition, 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline is toxic to some aquatic organisms, and it should not be released into the environment.
Zukünftige Richtungen
There are several potential future directions for the use of 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline in scientific research. One potential direction is the development of new synthetic methods for the synthesis of 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline and its derivatives. Additionally, 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline could be explored as a potential starting material for the synthesis of new drugs and pharmaceuticals. Finally, 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline could be studied for its potential applications in materials science, such as the synthesis of polymers and other materials.
Synthesemethoden
4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline can be synthesized by a two-step reaction from the starting material 4-chloroaniline. The first step involves the reaction of 4-chloroaniline with pentafluoroethyl bromide in the presence of a strong base such as sodium hydroxide. This reaction produces the intermediate 4-chloro-2-(pentafluoroethyl)aniline, which is then reacted with sodium nitrite in the presence of acetic acid to produce 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline.
Eigenschaften
IUPAC Name |
4-chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF5N/c9-4-1-2-6(15)5(3-4)7(10,11)8(12,13)14/h1-3H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMUYBSWCFCRGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(C(F)(F)F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine](/img/structure/B6360342.png)






![6-[4-(3-Fluoro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360420.png)